molecular formula C18H14F2N4O B1669477 CP-863187 CAS No. 668981-02-0

CP-863187

Cat. No.: B1669477
CAS No.: 668981-02-0
M. Wt: 340.3 g/mol
InChI Key: UACOXBQBNWQWOK-UHFFFAOYSA-N
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Description

CP-863187: is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, an oxazole ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-863187 typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a condensation reaction, often involving a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction of an appropriate amino alcohol with a carboxylic acid derivative.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Final Functionalization: The isopropyl group is introduced through alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

CP-863187 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

CP-863187 has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of CP-863187 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(4,3-a)pyridine Derivatives: Compounds with similar triazolopyridine structures but different substituents.

    Oxazole Derivatives: Compounds containing the oxazole ring with various functional groups.

    Difluorophenyl Compounds: Compounds with the difluorophenyl group attached to different core structures.

Uniqueness

CP-863187 is unique due to its combination of functional groups, which imparts specific chemical properties and potential applications. The presence of the triazole, pyridine, oxazole, and difluorophenyl groups in a single molecule makes it a versatile compound for various scientific research applications.

Properties

CAS No.

668981-02-0

Molecular Formula

C18H14F2N4O

Molecular Weight

340.3 g/mol

IUPAC Name

4-(2,5-difluorophenyl)-5-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,3-oxazole

InChI

InChI=1S/C18H14F2N4O/c1-10(2)18-23-22-15-6-3-11(8-24(15)18)17-16(21-9-25-17)13-7-12(19)4-5-14(13)20/h3-10H,1-2H3

InChI Key

UACOXBQBNWQWOK-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=C(C=CC(=C4)F)F

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=C(C=CC(=C4)F)F

Appearance

Solid powder

Key on ui other cas no.

668981-02-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-281384

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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